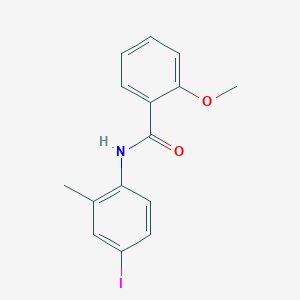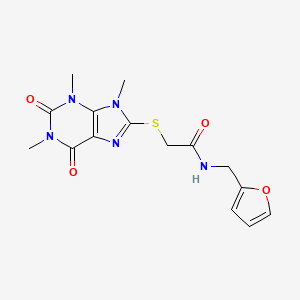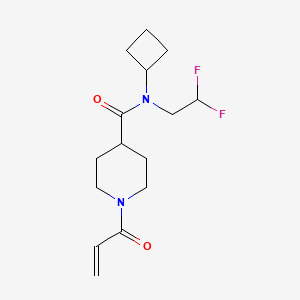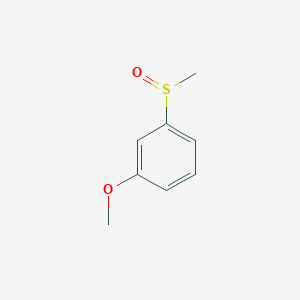![molecular formula C24H23N3O5S B2529348 N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide CAS No. 922136-42-3](/img/structure/B2529348.png)
N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
Studies on benzodiazepinooxazoles and related compounds reveal intricate reactions and rearrangements, leading to the synthesis of novel compounds with potential applications in materials science and chemical biology. The research by Terada et al. (1973) on benzo[6,7]-1,4-diazepino[5,4-b] oxazole derivatives illustrates the complexity of reactions involving halogeno compounds, yielding exo-methylene compounds and isoindoles through various mechanistic pathways (Terada, Yabe, Miyadera, & Tachikawa, 1973).
Antimicrobial Applications
The facile synthesis of new heterocyclic compounds, including those with a sulfamoyl moiety, has shown promise in antimicrobial applications. Darwish (2014) reports on the synthesis of pyridazine and triazine derivatives with significant antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Darwish, 2014).
Pharmacophore Modeling and Anticancer Applications
Ghorab et al. (2013) explore the synthesis and pharmacophore modeling of quinazolines bearing a sulfonamide moiety, demonstrating their antimicrobial efficacy. Such studies provide insights into the design of novel therapeutics with enhanced activity profiles (Ghorab, Ismail, Radwan, & Abdalla, 2013).
Anticancer and Antimalarial Potential
Research into dibenzo[b,f]azepine derivatives has shown their potential in anticancer and antimalarial applications. Fahim and Ismael (2021) investigate antimalarial sulfonamides as COVID-19 drug candidates, utilizing computational calculations and molecular docking studies to highlight their therapeutic potential (Fahim & Ismael, 2021).
Molecular and Supramolecular Structures
The synthesis and characterization of diastereoisomeric forms of dibenzo[b,e]azepine derivatives, as explored by Quintero et al. (2016), offer valuable insights into the structural properties of these compounds. Such studies contribute to our understanding of their potential utility in drug development and chemical biology (Quintero, Palma, Cobo, & Glidewell, 2016).
Properties
IUPAC Name |
N-[3-methyl-4-[(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-4-23(28)25-16-10-12-22(15(2)13-16)33(30,31)26-17-9-11-20-18(14-17)24(29)27(3)19-7-5-6-8-21(19)32-20/h5-14,26H,4H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZCCGMJUGFVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)
![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)





![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)


![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)
